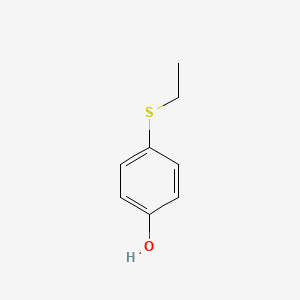

4-(Ethylsulfanyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIHFTDZEIOVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315478 | |

| Record name | 4-(Ethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-46-6 | |

| Record name | 4-(Ethylthio)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethylsulfanyl Phenol and Its Analogues

Established Synthetic Routes and Reaction Conditions

Traditional synthesis of 4-(Ethylsulfanyl)phenol often relies on multi-step strategies using readily available precursors. These methods are well-documented and provide reliable pathways to the target compound and its analogues.

Multi-step Synthetic Strategies Involving Phenol (B47542) Derivatives

A direct and effective method for synthesizing this compound involves the S-alkylation of a phenol derivative. One established procedure starts with 4-mercaptophenol (B154117). prepchem.com In this synthesis, 4-mercaptophenol is dissolved in ethanol (B145695), and a base such as potassium hydroxide (B78521) is added to deprotonate the thiol group, forming a more nucleophilic thiophenoxide. Subsequently, an alkylating agent, ethyl iodide, is introduced to the reaction mixture. The thiophenoxide attacks the ethyl iodide in a nucleophilic substitution reaction, forming the desired ethylsulfanyl group and yielding this compound. prepchem.com

The reaction can be summarized as follows:

A detailed example of this synthetic protocol is presented in the table below. prepchem.com

Table 1: Synthesis of this compound via S-Alkylation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

|---|

This approach is advantageous as it builds the molecule from a precursor that already contains the phenol and sulfur moieties in the correct para-orientation.

Regioselective Introduction of Ethylsulfanyl Moiety

Achieving the correct substitution pattern on the phenol ring is critical. The synthesis of this compound requires the ethylsulfanyl group to be specifically at the para-position relative to the hydroxyl group. Using 4-mercaptophenol as a starting material, as described previously, inherently solves the issue of regioselectivity. prepchem.com

In cases where the synthesis starts from phenol itself, controlling the position of the incoming sulfur group is a significant challenge due to the activating nature of the hydroxyl group, which directs substitution to both ortho and para positions. chemistryviews.org Strategies to achieve para-selectivity often involve using bulky reagents or protecting groups to sterically hinder the ortho positions, thereby favoring substitution at the less hindered para-position. While specific examples for the direct para-sulfenylation of phenol to yield this compound are not extensively detailed in general literature, the principles of regioselective synthesis in phenols are well-established. chemistryviews.org For instance, methods developed for the regioselective bromination of phenols use bulky sulfoxides to promote para-substitution, a concept that could be theoretically applied to sulfenylation. chemistryviews.org

Precursor-Based Synthesis Approaches (e.g., from Halogenated Benzenes, Sulfonyl Derivatives)

Alternative synthetic routes begin with precursors that are not phenol derivatives, such as halogenated benzenes or compounds containing a sulfonyl group.

From Halogenated Benzenes: A synthesis for an analogue, 2-amino-4-(ethylsulfonyl) phenol, starts from 4-ethylsulfonyl-2-nitro-chlorobenzene. google.com This process involves a nucleophilic aromatic substitution where the chloro group is displaced by a hydroxide (from an alkali base) to form 4-(ethylsulfonyl)-2-nitro-phenol. google.com This intermediate highlights a key strategy: the hydrolysis of an activated aryl halide to install the phenol's hydroxyl group. libretexts.orgchemicalbook.com Subsequently, the nitro group is reduced to an amine to yield the final product. google.com This pathway demonstrates how a halogenated benzene (B151609), already containing the core sulfur moiety (in its oxidized sulfonyl form), can be converted into a functionalized phenol.

From Sulfonyl Derivatives: The synthesis of compounds with a sulfonyl group is often achieved by oxidizing the corresponding sulfide. google.com For example, a reported synthesis of 2-amino-4-ethylsulfonyl phenol starts with 4-chlorobenzene ethyl-sulfide, which is oxidized using hydrogen peroxide before undergoing nitration and hydrolysis. google.com Conversely, arylsulfonates can be synthesized from phenol derivatives and sulfonyl chlorides. researchtrends.net These arylsulfonates are stable, crystalline compounds that can act as electrophiles in subsequent reactions. researchtrends.netresearchgate.net While not a direct route to the sulfide, these methods are integral to the synthesis of sulfonyl-containing analogues and demonstrate the interconversion between different oxidation states of sulfur.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly employs catalytic methods to improve efficiency, selectivity, and sustainability. These advanced approaches are applicable to the formation of key bonds in this compound.

Transition Metal-Catalyzed Coupling Reactions for C-S and C-O Bond Formation

Transition-metal catalysis, particularly with palladium and copper, has become a powerful tool for forming carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds. beilstein-journals.orgresearchgate.net These methods offer versatile pathways for synthesizing phenols and aryl thiols from aryl halides. beilstein-journals.org

C-O Bond Formation: A phenol can be synthesized via the coupling of an aryl halide with a hydroxide source. For example, 4-(ethylsulfanyl)bromobenzene could be coupled with potassium hydroxide using a palladium catalyst and a phosphine (B1218219) ligand to yield this compound. beilstein-journals.org Similarly, copper-catalyzed Ullmann-type reactions can convert aryl halides to phenols, sometimes using nanoparticle catalysts or PEG-400 as a dual ligand and solvent. beilstein-journals.org A novel approach uses nitrous oxide (N₂O) as an oxygen atom source in a nickel-catalyzed reaction to convert aryl halides to phenols. nih.gov

C-S Bond Formation: The ethylsulfanyl group can be introduced via a cross-coupling reaction. For instance, 4-bromophenol (B116583) could be coupled with ethanethiol (B150549) using a transition metal catalyst to form the C-S bond directly. These reactions provide a modular approach, allowing for the connection of different aryl and thiol fragments.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Phenol/Aryl Thiol Synthesis

| Reaction Type | Catalyst/Ligand System | Precursors | Bond Formed | Reference |

|---|---|---|---|---|

| Hydroxylation | Pd₂(dba)₃ / Biphenylphosphine | Aryl Halide, KOH | C-O | beilstein-journals.org |

| Hydroxylation | CuI-nanoparticles | Aryl Halide, KOH | C-O | beilstein-journals.org |

| Hydroxylation | CuSO₄·5H₂O / L-sodium ascorbate | Aryl Halide, KOH | C-O | beilstein-journals.org |

Organocatalysis in Phenol Synthesis

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for phenol synthesis. acs.org These methods avoid the cost and potential toxicity associated with transition metals.

Recent research has demonstrated the synthesis of phenols from arylboronic acids or diaryliodonium salts using organocatalysts. acs.orgbenthamdirect.comnih.gov

One method describes the ipso-hydroxylation of arylboronic acids using 3-nitropyridine (B142982) as an organocatalyst under aerobic conditions. benthamdirect.com

Another approach uses citric acid to catalyze the ipso-hydroxylation of arylboronic acids with hydrogen peroxide in water, providing a green and safe protocol. bohrium.com

Diaryliodonium salts can be converted to phenols using water as the oxygen source, catalyzed by N-benzylpyridin-2-one under metal-free conditions. acs.orgnih.gov

These advanced catalytic systems could be applied to synthesize this compound by using a precursor such as 4-(ethylsulfanyl)phenylboronic acid.

Elucidation of Reaction Mechanisms in this compound Synthesis

Stereochemical Considerations in Related Phenol Synthesis

The compound this compound is achiral and does not have any stereocenters. Therefore, its direct synthesis does not involve stereochemical considerations. However, stereochemistry becomes a critical aspect in the synthesis of related, more complex phenolic compounds where chiral centers are present or are formed during the reaction.

Stereoselectivity in reactions involving phenols is important in several contexts:

Reactions on Prochiral Substrates: If a reaction introduces a new chiral center into a prochiral molecule containing a phenol group, a racemic mixture or a pair of diastereomers can be formed. Controlling the stereochemical outcome to favor one isomer is a key goal of asymmetric synthesis. For example, the DABCO-catalyzed Michael addition of phenols to ethyl 2,3-butadienoate can provide (E)-β-aryloxyl acrylates with high stereoselectivity. researchgate.net

Reactions of Chiral Phenolic Compounds: When the starting phenolic compound is already chiral, a reagent can react at different faces or positions, leading to diastereomeric products. The inherent chirality of the substrate can influence the stereochemical course of the reaction.

Catalytic Asymmetric Synthesis: Modern synthetic methods employ chiral catalysts to control the stereochemistry of a reaction. For instance, a facile O-glycosylation method for the stereoselective synthesis of 2,6-dideoxy α-O-aryl-glycosides has been developed using substituted phenols as substrates. thieme-connect.com This method yields products with sole α-selectivity, demonstrating high stereochemical control. thieme-connect.com Similarly, organocatalytic processes have been developed for the asymmetric addition of thiols to various acceptors, a reaction type related to the formation of thioethers. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethylsulfanyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment of 4-(Ethylsulfanyl)phenol can be achieved.

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The spectrum is characterized by signals in the aromatic, hydroxyl, and aliphatic regions. The aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons of the ethyl group exhibit a classic quartet and triplet pattern due to spin-spin coupling. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Based on predicted spectral data, the following assignments can be made:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Ar-H (ortho to -SEt) |

| ~6.80 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~5.0 (variable) | Singlet (broad) | 1H | -OH |

| ~2.88 | Quartet | 2H | -S-CH₂-CH₃ |

| ~1.25 | Triplet | 3H | -S-CH₂-CH₃ |

| Predicted data; actual values may vary depending on solvent and experimental conditions. |

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, six distinct signals are expected: four for the aromatic carbons and two for the ethyl group carbons. The chemical shifts are influenced by the electronic effects of the hydroxyl and ethylsulfanyl substituents. The carbon atom bonded to the electronegative oxygen atom (C-OH) is typically found furthest downfield in the aromatic region, while the carbon attached to the sulfur (C-S) is also significantly shifted.

Predicted ¹³C NMR chemical shifts are summarized in the table below:

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-OH |

| ~133.0 | C (ortho to -OH) |

| ~125.0 | C-SEt |

| ~116.0 | C (ortho to -SEt) |

| ~28.0 | -S-CH₂-CH₃ |

| ~15.0 | -S-CH₂-CH₃ |

| Predicted data; actual values may vary depending on solvent and experimental conditions. |

While 1D NMR provides fundamental structural data, 2D NMR techniques offer definitive confirmation by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons. Key expected correlations include a cross-peak between the quartet at ~2.88 ppm and the triplet at ~1.25 ppm, confirming the ethyl group's connectivity (-CH₂-CH₃). Additionally, a cross-peak between the aromatic doublets (~7.25 and ~6.80 ppm) would verify their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond connections between protons and the carbons they are attached to. An HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals, solidifying the assignments made in the 1D spectra. For example, the aromatic proton signal at ~7.25 ppm would correlate with the carbon signal at ~133.0 ppm, and the methylene (B1212753) proton quartet at ~2.88 ppm would correlate with the carbon signal at ~28.0 ppm. Quaternary carbons, such as C-OH and C-SEt, would be absent from the HSQC spectrum, further aiding in their identification.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present. IR and Raman spectroscopy are complementary techniques that together offer a detailed vibrational profile of this compound.

The IR and Raman spectra of this compound are dominated by vibrations associated with the hydroxyl group, the aromatic ring, and the ethylthio moiety.

O-H Vibrations: A prominent, broad absorption band in the IR spectrum is expected between 3200-3600 cm⁻¹, characteristic of the O-H stretching mode, broadened by hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850-2975 cm⁻¹ region.

Aromatic C=C Vibrations: The stretching vibrations of the benzene ring are observed as a series of sharp bands in both IR and Raman spectra, typically in the 1450-1610 cm⁻¹ region.

C-O and C-S Vibrations: The C-O stretching vibration is expected to produce a strong band in the IR spectrum around 1200-1260 cm⁻¹. The C-S stretching vibration is often weaker in the IR spectrum but can be more prominent in the Raman spectrum, typically appearing in the 600-800 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch | 3200-3600 | IR (strong, broad) |

| Aromatic C-H stretch | 3000-3100 | IR (weak), Raman (medium) |

| Aliphatic C-H stretch | 2850-2975 | IR (medium), Raman (strong) |

| Aromatic C=C stretch | 1450-1610 | IR (medium-strong), Raman (strong) |

| C-O stretch | 1200-1260 | IR (strong) |

| C-S stretch | 600-800 | IR (weak), Raman (medium) |

| Data is based on general correlation tables and spectra of analogous compounds like 4-(methylthio)phenol (B156131). |

The flexibility of the ethylthio group allows for different spatial orientations, or conformers, arising from rotation around the C(aryl)-S and S-C(ethyl) bonds. These different conformers can have distinct vibrational frequencies, particularly for modes involving the C-S bond and the adjacent parts of the molecule.

Studies on related aryl alkyl sulfides have shown that the molecule likely exists as a mixture of conformers in solution. The relative populations of these conformers can be influenced by solvent polarity and temperature. Vibrational spectroscopy, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to study this conformational isomerism. For instance, specific C-S stretching or skeletal deformation modes may appear as multiple bands or shoulders in the IR or Raman spectra, with the relative intensities of these bands changing under different conditions, reflecting a shift in the conformational equilibrium. Computational chemistry is often used in conjunction with experimental spectra to assign these vibrational signatures to specific molecular geometries.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements, typically to within a few parts per million (ppm). For this compound, with a molecular formula of C₈H₁₀OS, HRMS can distinguish its exact mass from other ions with the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements. This calculated mass serves as a reference against which the experimentally measured mass is compared. The minuscule difference between these values confirms the elemental formula.

Table 1: Elemental Composition and Theoretical Exact Mass of this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | Theoretical Exact Mass | 154.045241 |

An experimental HRMS measurement yielding a mass value extremely close to 154.045241 Da would confirm the elemental composition of C₈H₁₀OS for the molecular ion [M]⁺•.

Elucidation of Fragmentation Pathways

In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragments provides valuable information about the compound's molecular structure. Phenolic compounds are known to produce a prominent molecular ion peak due to the stability conferred by the aromatic ring. libretexts.org The fragmentation pattern of this compound is influenced by the ethylsulfanyl substituent and the phenolic hydroxyl group.

Key fragmentation pathways include:

Alpha-Cleavage: The bond between the sulfur atom and the ethyl group is a likely site for cleavage. This results in the loss of an ethyl radical (•CH₂CH₃), leading to a significant fragment ion.

Cleavage of the C-S Bond: Fission of the bond between the aromatic ring and the sulfur atom can occur.

Loss of Small Molecules: Similar to other phenols, fragmentation may involve the loss of stable small molecules like carbon monoxide (CO) from the aromatic ring after initial fragmentation steps. libretexts.orgdocbrown.info

Table 2: Predicted Mass Fragments of this compound

| m/z | Ion Structure/Formula | Proposed Neutral Loss | Fragmentation Pathway |

| 154 | [C₈H₁₀OS]⁺• | - | Molecular Ion (M⁺•) |

| 125 | [C₆H₅OS]⁺ | •C₂H₅ | α-cleavage: Loss of the ethyl radical |

| 97 | [C₆H₅O]⁺ | •SC₂H₅ | Cleavage of the aryl C-S bond |

| 69 | [C₄H₅O]⁺ | CO from [C₆H₅O]⁺ | Loss of carbon monoxide from the phenoxy cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. mu-varna.bg

Analysis of Electronic Transitions and Chromophoric Absorption

The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic ring, which acts as the primary chromophore. fiveable.me The hydroxyl (-OH) and ethylsulfanyl (-SC₂H₅) groups function as auxochromes. These groups possess non-bonding electrons (lone pairs) that can interact with the π-electron system of the benzene ring, a phenomenon known as conjugation.

This interaction alters the energy levels of the molecular orbitals, typically decreasing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me Consequently, the absorption maxima (λ_max) are shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The primary electronic transitions observed are π → π* transitions. Phenol (B47542) itself exhibits a λ_max around 270-275 nm. researchgate.netdocbrown.info The presence of the electron-donating ethylsulfanyl group in the para position is expected to further enhance this bathochromic shift.

Table 3: Electronic Transitions for this compound

| Transition Type | Chromophore | Description | Expected Wavelength Region |

| π → π | Substituted Benzene Ring | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | 270 - 290 nm |

Investigation of Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands when measured in different solvents. eurjchem.com These shifts are caused by differential solvation of the ground and excited electronic states, which is dependent on the solvent's polarity and its ability to form hydrogen bonds. nih.gov

The electronic transitions of this compound are expected to exhibit solvatochromism:

Nonpolar Solvents (e.g., Hexane): In these solvents, solute-solvent interactions are minimal, and the spectrum reflects the transitions of the nearly isolated molecule.

Polar Aprotic Solvents (e.g., Acetonitrile): These solvents interact with the molecule through dipole-dipole forces. If the excited state is more polar than the ground state, the solvent will stabilize the excited state more, resulting in a bathochromic (red) shift. nih.gov

Polar Protic Solvents (e.g., Ethanol (B145695), Water): These solvents can act as both hydrogen bond donors and acceptors. The phenolic -OH group and the sulfur atom's lone pairs can form hydrogen bonds with the solvent. This hydrogen bonding can significantly stabilize the ground state, increasing the energy required for the electronic transition and leading to a hypsochromic (blue) shift. fiveable.me

The interplay between these effects determines the net shift observed in the absorption spectrum.

Table 4: Expected Solvatochromic Shifts for the π → π Transition of this compound*

| Solvent Type | Primary Interaction | Effect on Energy States | Expected Shift |

| Nonpolar | van der Waals forces | Minimal stabilization | Reference spectrum |

| Polar Aprotic | Dipole-dipole | Stabilization of the more polar state (typically the excited state) | Bathochromic (Red Shift) |

| Polar Protic | Hydrogen Bonding | Strong stabilization of the ground state via H-bonding with -OH and -S- lone pairs | Hypsochromic (Blue Shift) |

Computational and Theoretical Studies of 4 Ethylsulfanyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. irjweb.com It is widely applied to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. ijaemr.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. uctm.edu This is achieved by finding the structure with the minimum energy on the potential energy surface. For 4-(Ethylsulfanyl)phenol, the geometry optimization would provide precise data on bond lengths, bond angles, and dihedral angles.

Due to the flexibility of the ethylsulfanyl group, this compound can exist in different spatial arrangements known as conformational isomers, or conformers. These arise from the rotation around single bonds, primarily the Phenyl-Sulfur bond and the Sulfur-Ethyl bond. Computational studies can identify the possible stable conformers and calculate their relative energies to determine the most abundant form at a given temperature. researchgate.netosti.gov While specific DFT data for this compound is not detailed in the provided sources, a theoretical study would typically yield the parameters shown in the table below.

Table 1: Representative Theoretical Geometric Parameters for Substituted Phenols Note: The following table is illustrative of typical data obtained from DFT calculations for substituted phenols. Specific values for this compound require a dedicated computational study.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| O–H | ~0.96 | |

| C–O | ~1.37 | |

| C–S | ~1.77 | |

| S–C (ethyl) | ~1.82 | |

| C=C (aromatic) | ~1.39 - 1.40 | |

| C–O–H | ~109 | |

| C–C–S | ~120 | |

| C–S–C | ~100 |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify these characteristics further. irjweb.comnih.gov

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the escaping tendency of an electron from a stable system. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. nih.gov |

DFT calculations can predict the harmonic vibrational frequencies of a molecule. science.gov These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion of chemical bonds. The results are often presented as a theoretical infrared (IR) and Raman spectrum.

For a robust analysis, the calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra. ijaemr.comderpharmachemica.com This correlation helps in the definitive assignment of vibrational bands observed in experimental FT-IR and FT-Raman spectroscopy. researchgate.net For this compound, this would involve identifying characteristic vibrational modes of the phenol (B47542) group (e.g., O-H stretching, C-O stretching) and the ethylsulfanyl group (e.g., C-S stretching, C-H stretching). ijaemr.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. libretexts.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.de

Red regions signify the most negative electrostatic potential, indicating areas of high electron density. These sites are prone to electrophilic attack and are often associated with lone pairs on electronegative atoms. researchgate.net

Blue regions signify the most positive electrostatic potential, indicating areas of electron deficiency. These sites are susceptible to nucleophilic attack. researchgate.net

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show a region of strong negative potential around the phenolic oxygen atom and a weaker negative region around the sulfur atom, highlighting these as potential sites for electrophilic attack or hydrogen bonding. researchgate.netrsc.org A positive potential region would be expected around the acidic hydrogen of the hydroxyl group. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of localized bonds, lone pairs, and atomic orbitals. uni-muenchen.deuni-muenchen.de It investigates intramolecular delocalization and charge transfer by examining all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs. uba.ar

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. utupub.fibg.ac.rs By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. utupub.finih.gov

For this compound, an MD simulation could be used to:

Explore its conformational landscape in solution, showing the transitions between different isomers. ucl.ac.uk

Analyze the structure and dynamics of hydrogen bonds formed between the phenol group and solvent molecules.

Simulate its interaction with biological macromolecules, such as enzymes or cell membranes, to predict binding modes and affinities. utupub.fibg.ac.rs

The simulation relies on a molecular mechanics force field, which is a set of parameters that defines the potential energy of the system. utupub.fi The results of an MD simulation provide a trajectory that describes how the positions and velocities of particles in the system evolve, offering a dynamic picture that complements the static view from DFT calculations.

Dynamic Conformational Behavior and Stability

The structural flexibility of this compound is primarily determined by the rotational freedom around the C-S and C-O bonds. Computational studies, typically employing Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule and identify its stable conformers. For analogous molecules like 4-(trifloromethoxy)phenol, total energy calculations are performed to identify the most stable conformations. researchgate.net The conformational landscape of this compound is defined by the orientation of the ethyl group's methyl moiety relative to the phenyl ring and the orientation of the phenolic proton.

Molecular simulations and conformational analysis help elucidate the structural and conformational behavior of flexible organic compounds at an atomic resolution. leeds.ac.uk The stability of different conformers is influenced by a balance of steric hindrance between the ethyl group and the aromatic ring, and electronic effects such as hyperconjugation. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior and conformational stability of related molecules in different environments. tandfonline.comnih.gov The most stable conformer would likely feature a staggered arrangement of the ethyl group to minimize steric clash, with the phenolic hydrogen participating in potential intramolecular or intermolecular hydrogen bonds.

Investigation of Intermolecular Interactions and Aggregation Phenomena

The functional groups of this compound—a hydroxyl group and an ethylsulfanyl group—dictate its intermolecular interactions. The primary and strongest interaction is the hydrogen bond formed by the phenolic hydroxyl group, which can act as a hydrogen bond donor. This leads to the formation of hydrogen-bonded chains or cyclic structures, significantly influencing the aggregation of molecules in the condensed phase. researchgate.net

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for understanding the relationship between molecular structure, stability, and chemical reactivity. nih.govnih.gov

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity, Electrophilicity)

Chemical Hardness (η) and Softness (S) indicate the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, implying low reactivity, while a small gap indicates a soft, more reactive molecule. nih.gov

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, identifying it as an electrophile. researchgate.net

For a series of phenol and aniline (B41778) derivatives, these descriptors have been successfully used to develop Quantitative Structure-Toxicity Relationship (QSTR) models. imist.ma While specific calculated values for this compound are not detailed in the surveyed literature, the table below presents representative descriptors for the parent phenol molecule, which provides a baseline for understanding its reactivity. The presence of the electron-donating ethylsulfanyl group at the para position is expected to increase the HOMO energy and decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity toward electrophiles compared to unsubstituted phenol.

| Descriptor | Symbol | Formula | Typical Value (eV) for Phenol |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -8.69 |

| LUMO Energy | ELUMO | - | -1.02 |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.67 |

| Ionization Potential | I | -EHOMO | 8.69 |

| Electron Affinity | A | -ELUMO | 1.02 |

| Electronegativity | χ | (I + A) / 2 | 4.855 |

| Chemical Hardness | η | (I - A) / 2 | 3.835 |

| Chemical Softness | S | 1 / (2η) | 0.130 |

| Electrophilicity Index | ω | χ² / (2η) | 3.06 |

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Sites

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule. ias.ac.in They indicate the change in electron density at a specific atomic site when the total number of electrons in the molecule is altered, thereby predicting the preferred sites for nucleophilic and electrophilic attacks. journalijar.comresearchgate.net

The site for nucleophilic attack (attack by an electron-rich species) is predicted by the condensed Fukui function f+. The atom with the highest f+ value is the most likely site.

The site for electrophilic attack (attack by an electron-poor species) is predicted by f-. The atom with the highest f- value is the most susceptible.

For phenol, DFT calculations show that the ortho and para carbon atoms are the most susceptible to electrophilic attack due to the electron-donating nature of the hydroxyl group. researchgate.net In this compound, both the hydroxyl and the ethylsulfanyl groups are ortho-, para-directing activators. Since the para position is occupied by the sulfur group, the sites most susceptible to electrophilic attack will be the carbon atoms ortho to the hydroxyl group (C2 and C6). The sulfur atom, with its lone pairs, could also be a site of electrophilic attack. Nucleophilic attack is less favorable on the aromatic ring but would likely target carbon atoms with a partial positive charge, potentially the carbon attached to the electronegative oxygen atom (C1).

Crystal Structure Analysis and Intermolecular Interactions

X-ray Diffraction Studies of this compound or its Derivatives

While the specific crystal structure of this compound is not found in the surveyed literature, X-ray diffraction studies on its derivatives provide valuable insights into its likely solid-state conformation and packing. researchgate.netrsc.org Analysis of related structures reveals recurring patterns of intermolecular interactions that would be expected in the crystal lattice of this compound.

For instance, the crystal structure of 5-[2-(Ethylsulfanyl)phenyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a compound containing the ethylsulfanylphenyl moiety, confirms the conformation of the ethyl group and its participation in weak intermolecular interactions. mdpi.com Similarly, studies on pyrazolopyridine derivatives with a 4-methylsulfanyl group highlight the planarity of the aromatic core and the specific dihedral angles adopted by substituents. nih.gov

A study on 4-([2,2':6',2''-terpyridin]-4'-yl)phenol shows that molecules in the crystal are linked by intermolecular O-H···N hydrogen bonds and π-π stacking interactions, which are highly probable in solid this compound as well. redalyc.org In the absence of a strong hydrogen bond acceptor like nitrogen, this compound would likely form O-H···O or potentially weaker O-H···S hydrogen bonds.

The table below summarizes key structural features from a relevant derivative, illustrating the types of interactions and conformations that could be expected.

| Compound | Key Intermolecular Interactions | Noteworthy Structural Features | Reference |

|---|---|---|---|

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | O-H···N hydrogen bonds, π-π stacking | Nearly coplanar structure with a dihedral angle of 5.03° between the pyridinyl and phenolic rings. | redalyc.org |

| Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | C-H···π interactions | An intramolecular S···O short contact [3.215 (2) Å] is observed. The methoxy (B1213986) phenyl ring has a dihedral angle of 63.86 (5)° with the core. | nih.gov |

| 5-[2-(Ethylsulfanyl)phenyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | N-H···S hydrogen bonds | The molecule exists as the thione tautomer in the solid state. | mdpi.com |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

No publicly available data could be found for the Hirshfeld surface analysis of this compound.

Analysis of Hydrogen Bonding and π-π Stacking Interactions in Crystalline States

No publicly available crystallographic data could be found to analyze the hydrogen bonding and π-π stacking interactions of this compound.

Chemical Reactivity and Derivatization Strategies for 4 Ethylsulfanyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comlibretexts.orgbdu.ac.in This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions and stabilizes the intermediate arenium ion. byjus.combdu.ac.in Consequently, 4-(Ethylsulfanyl)phenol readily undergoes reactions such as halogenation, nitration, and sulfonation, primarily at the positions ortho to the hydroxyl group.

For instance, the nitration of 4-(ethylsulfonyl)phenol, a derivative of this compound, with nitric acid in acetic acid leads to the formation of 4-(ethylsulfonyl)-2-nitrophenol. chemicalbook.com Similarly, phenols can be halogenated even without a Lewis acid catalyst due to the strong activating nature of the hydroxyl group. byjus.com Reaction with bromine water can lead to the formation of polybrominated products. byjus.com

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with nitric acid introduces a nitro group onto the aromatic ring. byjus.com

Halogenation: Reaction with halogens (e.g., bromine, chlorine) results in the substitution of hydrogen atoms with halogen atoms. byjus.com

Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid group. bdu.ac.in

Friedel-Crafts Reactions: While the hydroxyl group can complicate these reactions, under certain conditions, alkylation and acylation are possible. libretexts.org

Reactions Involving the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound can undergo reactions typical of phenols, such as etherification and esterification.

Etherification involves the conversion of the hydroxyl group into an ether. This can be achieved through various methods, including the Williamson ether synthesis, where the corresponding phenoxide ion reacts with an alkyl halide. libguides.com More recent methods include visible-light-induced cross-dehydrogenative coupling of C(sp³)-H bonds with phenols. nih.gov

Esterification is the reaction of the phenol (B47542) with a carboxylic acid, acid chloride, or acid anhydride (B1165640) to form an ester. chemguide.co.ukunacademy.com The reaction with carboxylic acids is typically slow and requires an acid catalyst, while reactions with acid chlorides or anhydrides are generally more rapid. chemguide.co.ukgoogle.com For example, phenols can be reacted with acetic anhydride to produce phenyl acetate. libguides.com The phenoxide ion, being more nucleophilic, reacts more readily with acyl chlorides. chemguide.co.uk

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide, Base | Alkyl aryl ether |

| Esterification | Carboxylic acid, Acid catalyst | Phenyl ester |

| Esterification | Acid chloride, Pyridine | Phenyl ester |

| Esterification | Acid anhydride | Phenyl ester |

Oxidation Reactions of the Ethylsulfanyl Moiety to Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom in the ethylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. chemicalbook.com This transformation is a common and important reaction, as sulfoxides and sulfones often exhibit distinct chemical and biological properties. researchgate.netjchemrev.com

The oxidation of thioethers to sulfoxides is generally the initial and more facile step, while further oxidation to the sulfone can be more challenging. researchgate.net A variety of oxidizing agents can be employed for this purpose, including:

Hydrogen peroxide (H₂O₂) organic-chemistry.org

Sodium periodate (B1199274) (NaIO₄)

Oxone® (potassium peroxymonosulfate) chemicalbook.com

m-Chloroperbenzoic acid (m-CPBA) organic-chemistry.org

The selectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by the choice of oxidant and reaction conditions. organic-chemistry.org For instance, the oxidation of 4-(methylthio)phenol (B156131) with sodium periodate can yield the corresponding sulfoxide, and further oxidation can produce the sulfone. Similarly, using Oxone® can lead to the formation of 4-(methylsulfonyl)phenol. chemicalbook.com

A synthetic route to 2-amino-4-(ethylsulfonyl) phenol involves the oxidation of 4-chlorobenzene ethyl-sulfide with hydrogen peroxide. google.com

Reduction Reactions of Derivatives

Derivatives of this compound can undergo various reduction reactions. For example, nitro derivatives, formed through electrophilic aromatic substitution, can be reduced to the corresponding amino compounds. A common method for this transformation is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel. google.com

A specific example is the reduction of 4-(ethylsulfonyl)-2-nitrophenol to 2-amino-4-(ethylsulfonyl)phenol. google.com This reduction is a key step in the synthesis of this important chemical intermediate. google.com

Quinones, which can be formed by the oxidation of phenols, are readily reduced back to hydroquinones using reducing agents like sodium borohydride (B1222165) (NaBH₄) or tin(II) chloride (SnCl₂). libretexts.org

Coupling Reactions for the Synthesis of Dimerized or Oligomeric Structures

Phenols can undergo oxidative coupling reactions to form dimerized or oligomeric structures with new carbon-carbon or carbon-oxygen bonds. wikipedia.orgnih.gov These reactions are often catalyzed by transition metal complexes. wikipedia.org The outcome of the coupling (C-C vs. C-O) can be influenced by the catalyst and reaction conditions. wikipedia.org While C-C coupling is more common, C-O coupling can be favored if the ortho and para positions are blocked. wikipedia.org

For example, the reaction of phenol with vanadium tetrachloride can yield dihydroxybiphenyl compounds. wikipedia.org More complex structures, such as trimers, can also be formed through sequential oxidative C-C and C-O coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form biaryl compounds from phenolic derivatives. mdpi.com

Exploration of Structure-Reactivity Relationships in this compound Derivatives

The electronic properties of substituents can be quantified using parameters like Hammett substituent constants. d-nb.info These parameters help in understanding and predicting how a substituent will affect the reactivity of the molecule in various reactions. For instance, electron-withdrawing groups will generally decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution. libretexts.org Conversely, electron-donating groups enhance the reactivity towards electrophiles. bdu.ac.in

Computational studies, such as those using density functional theory (DFT), can provide deeper insights into the electronic structure, stability, and reactivity of these molecules and their derivatives. nih.govresearchgate.net Such studies can help elucidate reaction mechanisms and predict the most stable tautomeric forms or reactive sites within a molecule. nih.gov

Role of 4 Ethylsulfanyl Phenol As a Key Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Molecules

The utility of 4-(Ethylsulfanyl)phenol as a precursor is evident in its application in multicomponent reactions, such as the Ugi reaction. The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to create a bis-amide. wikipedia.org Variations of this reaction exist where the carboxylic acid is replaced by other acidic components, such as phenols. nih.govorganic-chemistry.org In these Ugi-Smiles reactions, electron-deficient phenols can be used to generate N-aryl amines. organic-chemistry.org This highlights the potential of this compound to be incorporated into complex molecular scaffolds, leading to the creation of diverse chemical libraries for various applications, including pharmaceutical research. organic-chemistry.org

The phenolic hydroxyl group of this compound can undergo reactions typical of phenols, such as electrophilic aromatic substitution, making the aromatic ring highly activated. libretexts.org This reactivity allows for the introduction of various substituents onto the aromatic ring, further expanding its utility as a synthetic precursor. libretexts.org For instance, phenols can be oxidized to form quinones, which are important compounds due to their redox properties. libretexts.org

The thioether group is also amenable to chemical modification. For example, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation alters the electronic properties and steric bulk of the substituent, providing a means to fine-tune the characteristics of the resulting molecules. The synthesis of 2-amino-4-(ethylsulfonyl)phenol, an important intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals, can start from a related phenol (B47542) derivative, showcasing the importance of the sulfonyl group in more complex structures. google.com

Building Block for Functional Materials and Polymers

Phenolic compounds are fundamental building blocks for a variety of functional materials and polymers due to their intrinsic properties like hydrogen bonding, metal chelation, and polymerization capabilities. nih.govmdpi.com this compound, with its reactive phenolic group, can be incorporated into polymer backbones to create materials with specific functionalities. google.com

One significant area of application is in the synthesis of poly(arylene thioether)s and poly(arylene ether sulfone)s. These high-performance polymers are known for their excellent thermal stability and chemical resistance. rsc.orgrsc.orgacs.orgresearchgate.net The incorporation of thioether linkages, such as the one present in this compound, can influence the properties of these polymers. For example, the thioether can be oxidized to a sulfone, which can significantly improve the corrosion resistance of the resulting polymer membranes. rsc.orgrsc.org

The general synthesis of poly(arylene thioether)s often involves the nucleophilic aromatic substitution reaction between an aromatic dithiol and an activated aromatic dihalide. researchgate.net While this compound itself is not a dithiol, its derivatives could potentially be used to introduce the ethylsulfanylphenyl moiety into polymer chains. The development of new catalytic systems, such as palladium-catalyzed C–S/C–S metathesis, has provided milder routes to poly(aryl thioether)s, expanding the range of functional monomers that can be used. nih.gov

Below is a table summarizing the properties of some polymers that can be synthesized using phenolic or thioether-containing building blocks.

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Poly(arylene ether sulfone)s (PAES) | Dihalodiaryl sulfones, bisphenols | High glass transition temperature, thermal stability, chemical resistance | Membranes for separation processes, high-performance engineering plastics |

| Poly(arylene thioether)s | Aromatic dithiols, activated aromatic dihalides | High thermal stability, hydrophobicity, chemical resistance | High-performance coatings, advanced composites |

| Phenol-formaldehyde resins | Phenol, formaldehyde | Thermosetting, high hardness, thermal stability | Molded products, adhesives, coatings |

| Poly(4-vinylphenol) | 4-Vinylphenol | Dielectric properties, photoresist capabilities | Electronics, sensors, adhesives |

Intermediate in the Construction of Complex Chemical Architectures

The dual functionality of this compound makes it a valuable intermediate in the construction of complex chemical architectures. The ability to selectively react at either the phenolic hydroxyl group or the thioether moiety allows for a stepwise and controlled assembly of intricate molecular structures. chemistrydocs.com

For example, the phenolic hydroxyl group can be used as a handle for attachment to other molecules or surfaces. The hydrogenolysis of phenolic ethers provides a method for the replacement of the phenolic hydroxyl group with hydrogen, offering a strategic deoxygenation step in a multi-step synthesis. orgsyn.org This can be useful for creating specific substitution patterns on an aromatic ring that might not be accessible through direct methods.

The synthesis of indole (B1671886) derivatives, which are prevalent in many natural products and pharmaceuticals, often involves the use of substituted phenols as starting materials. rsc.org The Fischer indole synthesis, a key reaction in this field, can utilize phenylhydrazines derived from phenols to construct the indole ring system. rsc.org The specific substituents on the phenol can influence the properties and reactivity of the resulting indole, making this compound a potentially useful building block in this area.

Furthermore, the development of multicomponent reactions has opened up new avenues for the rapid construction of complex molecules from simple building blocks. nih.govorganic-chemistry.org The participation of phenols in reactions like the Ugi-Smiles reaction demonstrates how a relatively simple molecule like this compound can be a key component in the assembly of highly complex and diverse chemical structures. organic-chemistry.org

Advanced Analytical Method Development for 4 Ethylsulfanyl Phenol

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of 4-(Ethylsulfanyl)phenol, providing the necessary separation from complex sample components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable pathways for its determination, with the choice often depending on sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC, particularly in a reversed-phase configuration, is well-suited for the analysis of phenolic compounds like this compound due to its polarity. researchgate.net The separation is typically achieved on columns that provide alternative selectivity to standard C18 phases, such as pentafluorophenyl (PFP) columns, which can offer unique interactions with sulfur-containing and aromatic compounds. mdpi.com

Method parameters are optimized to achieve sharp peaks and good resolution. Gradient elution is commonly employed to effectively separate the target analyte from matrix interferences. researchgate.netmdpi.com The mobile phase often consists of a mixture of an aqueous component, frequently acidified with formic acid to ensure the phenol (B47542) is in its protonated form, and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comnih.gov Detection is commonly performed using UV or fluorescence detectors. For UV detection, the wavelength is set near the absorbance maximum of the phenol, typically around 270-280 nm. researchgate.netperkinelmer.com Fluorescence detection offers higher sensitivity and selectivity, with excitation and emission wavelengths optimized for the specific compound. researchgate.net

| Parameter | HPLC Condition | Source(s) |

| Column | Pentafluorophenyl (PFP), C18 | mdpi.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | researchgate.netmdpi.comnih.gov |

| Elution | Gradient | researchgate.netmdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min | mdpi.comresearchgate.net |

| Detection | UV/Diode Array Detector (DAD) (270-280 nm)Fluorescence Detector (FLD) | researchgate.netperkinelmer.com |

This table presents typical HPLC parameters for the analysis of phenolic compounds, which are applicable to this compound.

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shape and column bleed. epa.gov Therefore, analysis is often improved through derivatization, which increases volatility and thermal stability. epa.govnemi.gov For underivatized phenols, open-tubular, capillary columns (e.g., DB-5) are used with a flame ionization detector (FID). epa.gov

The U.S. EPA Method 8041A, though designed for a range of phenols, provides a framework applicable to this compound. epa.govnemi.gov This method describes using fused-silica capillary columns and allows for either single-column or dual-column confirmation to ensure identity. epa.gov The injector and detector temperatures are maintained high enough to prevent condensation, while the oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and column interactions.

| Parameter | GC Condition | Source(s) |

| Column | Fused-silica, open-tubular wide-bore (e.g., DB-5 or equivalent) | epa.gov |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Injection | Split/Splitless | nih.gov |

| Detector | Flame Ionization Detector (FID) | epa.gov |

| Analysis Type | Underivatized or Derivatized | epa.govnemi.gov |

This table outlines general GC parameters for phenol analysis based on established methods.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Enhanced Specificity and Sensitivity

To overcome the limitations of standalone chromatographic systems, hyphenated techniques that couple chromatography with mass spectrometry (MS) are employed. These methods provide unparalleled specificity and sensitivity, allowing for confident identification and trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the definitive identification capabilities of MS. nih.gov For phenolic compounds, derivatization is highly recommended prior to GC-MS analysis to improve chromatographic behavior and produce characteristic mass spectra. researchgate.netresearchgate.net Silylation is a common derivatization strategy. researchgate.net The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries for identification. researchgate.net For quantification, selected ion monitoring (SIM) is used, where the instrument monitors specific ions characteristic of the target analyte, dramatically improving the signal-to-noise ratio. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for quantifying trace levels of compounds in highly complex matrices. researchgate.netjasco-global.com The technique couples HPLC with a tandem mass spectrometer (typically a triple quadrupole). Analytes eluting from the HPLC column are ionized, commonly using electrospray ionization (ESI), with the negative ion mode being particularly effective for phenols. nih.govmdpi.com

The first quadrupole selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, effectively filtering out matrix noise. researchgate.net The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the MS parameters (e.g., precursor/product ion transitions, collision energy). mdpi.comjapsonline.com

| Technique | Ionization Mode | Analysis Mode | Key Advantages | Source(s) |

| GC-MS | Electron Ionization (EI) | Scan (identification)Selected Ion Monitoring (SIM) (quantification) | High specificity from fragmentation patterns, access to spectral libraries. | nih.govmatec-conferences.org |

| LC-MS/MS | Electrospray Ionization (ESI), Negative Mode | Multiple Reaction Monitoring (MRM) | Exceptional sensitivity and selectivity, suitable for complex matrices, no derivatization needed. | researchgate.netjasco-global.com |

This table compares the key features of GC-MS and LC-MS/MS for the analysis of phenolic compounds.

Spectrometric Detection Techniques

While mass spectrometry is a dominant detection technique, other spectrometric methods are also relevant in the analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy: Used as a standard detector in HPLC, a Diode Array Detector (DAD) can acquire the full UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment. researchgate.net The absorbance is typically measured at the wavelength of maximum absorption (λmax) for phenols, which is around 270-280 nm. researchgate.net

Fluorescence Spectroscopy: As a detector for HPLC, fluorescence offers significantly higher sensitivity and selectivity than UV-Vis for naturally fluorescent compounds. researchgate.net Phenols often exhibit native fluorescence, and a method would involve determining the optimal excitation and emission wavelengths for this compound. perkinelmer.com

Folin-Ciocalteu Method: This is a classical colorimetric assay for determining the total phenolic content in a sample. nih.govzen-bio.com The method is based on the oxidation of phenols by the Folin-Ciocalteu reagent under alkaline conditions, which results in a blue-colored complex measured spectrophotometrically around 765 nm. zen-bio.comkpatco.ir It is important to note that this method is not specific to any single phenolic compound and is susceptible to interference from other reducing substances. zen-bio.com

Sample Preparation and Derivatization Strategies for Improved Analytical Performance

Effective sample preparation is critical for successful analysis, aiming to isolate and concentrate this compound from the sample matrix while removing interfering substances. researchgate.net

Sample Preparation:

Liquid-Liquid Extraction (LLE): A conventional technique where the sample is partitioned between two immiscible solvents. For phenols, this often involves adjusting the pH of the aqueous sample to ensure the analyte is in its neutral form to facilitate extraction into an organic solvent.

Solid-Phase Extraction (SPE): A more modern and efficient technique that has largely replaced LLE for many applications. jasco-global.comresearchgate.net For phenolic compounds, reversed-phase SPE cartridges (e.g., C18) are common. The sample is loaded onto the cartridge, interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and provides a cleaner extract for analysis. jasco-global.com Headspace solid-phase microextraction (SPME) is another solvent-free option, particularly for volatile analytes in a liquid or solid matrix, where analytes are adsorbed onto a coated fiber and then thermally desorbed into a GC. researchgate.netoiv.int

Derivatization Strategies: Derivatization is a chemical reaction used to convert an analyte into a product with improved analytical properties.

For GC Analysis: The primary goal is to increase the volatility and thermal stability of polar compounds like phenols. sigmaaldrich.com Silylation is the most common approach, where the active hydrogen of the phenolic hydroxyl group is replaced by a nonpolar trimethylsilyl (B98337) (TMS) group. researchgate.netsigmaaldrich.com This reduces intermolecular hydrogen bonding, making the compound more suitable for GC analysis. sigmaaldrich.com

For HPLC Analysis: Derivatization can be used to attach a chromophore or fluorophore to the analyte, enhancing its detectability by UV-Vis or fluorescence detectors. For example, phenols can be reacted with 4-nitrobenzoyl chloride (4-NB-Cl) in a pre-column step to form highly UV-active derivatives. scirp.org

| Reagent | Technique | Purpose | Resulting Derivative | Source(s) |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | GC-MS | Increase volatility and thermal stability | Trimethylsilyl (TMS) ether | sigmaaldrich.com |

| MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide) | GC-MS | Increase volatility and create characteristic mass fragments | tert-butyldimethylsilyl (TBDMS) ether | researchgate.net |

| Pentafluorobenzyl Bromide (PFBBr) | GC-ECD | Enhance sensitivity for Electron Capture Detection | Pentafluorobenzyl ether | epa.gov |

| 4-Nitrobenzoyl Chloride (4-NB-Cl) | HPLC-UV | Enhance UV detectability | 4-Nitrobenzoyl ester | scirp.org |

This table summarizes common derivatization reagents used in the analysis of phenolic compounds.

Environmental Transformation and Fate of 4 Ethylsulfanyl Phenol

Degradation Pathways in Aqueous and Atmospheric Environments

The degradation of phenolic compounds like 4-(Ethylsulfanyl)phenol proceeds through distinct pathways depending on the environmental compartment.

Aqueous Environments

In aquatic systems, the primary degradation mechanisms are microbial breakdown and photooxidation. lsrca.on.ca

Biodegradation: Microorganisms are capable of utilizing phenols as a source of carbon and energy. ethz.chnih.gov Bacteria such as Rhodococcus sp. and Acinetobacter sp. have been identified as effective phenol (B47542) degraders. nih.govfrontiersin.org The degradation typically begins with an initial oxidative attack by a phenol hydroxylase enzyme, followed by ring fission. frontiersin.org Two common pathways for the aerobic bacterial degradation of phenol are the ortho and meta cleavage pathways, which lead to the formation of intermediates like cis,cis-muconic acid before entering central metabolic cycles. researchgate.net Some halophilic bacteria can utilize both pathways depending on the environmental conditions. researchgate.net

Photodegradation and Ozonolysis: In surface waters, phenols are susceptible to degradation by sunlight (photolysis) and reaction with ozone (ozonolysis). lsrca.on.cauc.pt Direct photolysis under UV irradiation can transform phenol into various by-products. researchgate.net The ozonolysis of phenol in aqueous solutions yields products such as catechol, hydroquinone, and 1,4-benzoquinone. rsc.org The efficiency of these processes can be influenced by factors like pH. rsc.orgnih.gov

Atmospheric Environments

Once released into the atmosphere, phenolic compounds are primarily removed through reactions with gas-phase oxidants. lsrca.on.ca

Reaction with Hydroxyl Radicals (•OH): The dominant degradation pathway for most volatile organic compounds, including phenols, is reaction with hydroxyl radicals during the daytime. ucdavis.edu This reaction is typically rapid, limiting the atmospheric lifetime of phenols to a few days. lsrca.on.ca

Reaction with Nitrate (B79036) Radicals (NO₃•): During nighttime, reaction with nitrate radicals can be a significant removal process for phenols. ucdavis.edu

Ozonolysis: The reaction of phenols with ozone is another potential atmospheric degradation pathway, leading to the formation of Criegee intermediates and other products. ucdavis.educopernicus.org The atmospheric oxidation of these compounds can contribute to the formation of secondary organic aerosol (SOA). mdpi.com

Mechanistic Studies of Environmental Transformation Processes (e.g., Reaction with Hydroxyl Radicals)

The reaction between phenolic compounds and hydroxyl radicals (•OH) is a key transformation process in both atmospheric and aqueous phases. mdpi.comresearchgate.net Mechanistic studies, often employing theoretical calculations and laboratory experiments on phenol and its derivatives, have elucidated the primary reaction channels. researchgate.netnih.gov

The reaction is initiated primarily through two pathways:

•OH Addition: The hydroxyl radical adds to the electron-rich aromatic ring. researchgate.net Theoretical studies using density functional theory (DFT) show that addition to the ortho and para positions relative to the hydroxyl group is favored due to lower activation energies. researchgate.net This addition forms a dihydroxycyclohexadienyl-type radical intermediate. rsc.orgresearchgate.net In the presence of oxygen, this intermediate can subsequently eliminate a hydroperoxyl radical (HO₂•) to form substituted catechols and hydroquinones. rsc.orgrsc.org

Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical and a water molecule. copernicus.org This pathway is generally considered less dominant than •OH addition for phenol itself but can become more significant for certain substituted phenols. copernicus.org The resulting phenoxyl radical can undergo further reactions, contributing to the formation of various oxidation products.

In the gas phase, the reaction of the OH/phenol adduct with molecular oxygen (O₂) is a critical step that leads to the formation of key products. rsc.org Studies on the gas-phase reaction of •OH with phenol have identified catechol, p-benzoquinone, and o-nitrophenol as major products, with their yields depending on temperature and the concentration of other atmospheric species like nitrogen oxides (NOx). rsc.orgresearchgate.net For instance, the yield of catechol was observed to increase with temperature. researchgate.net

Theoretical investigations on 4-ethylphenol (B45693), a structural analog of this compound, indicate that solvent effects play a crucial role. nih.gov The branching ratio for the •OH-addition reaction is significantly higher in aqueous solution compared to the gas phase. nih.gov

Development of Analytical Methods for Environmental Monitoring and Detection in Non-Biological Samples

Effective monitoring of this compound and related compounds in environmental matrices like water and air is crucial for assessing their fate and impact. A variety of analytical methods, primarily based on chromatography, have been developed for the detection of phenols. cdc.govnih.gov

The choice of method depends on the sample matrix, required sensitivity, and the specific compounds of interest. cdc.gov Common techniques involve a sample preparation step to extract and concentrate the analytes, followed by instrumental analysis.

Sample Preparation: For aqueous samples, preconcentration methods such as adsorption on XAD resin or solid-phase extraction (SPE) are often employed to isolate phenols from the water matrix. cdc.govnih.gov For air samples, collection on solid sorbents like XAD-7 resin followed by solvent desorption is a common practice. osha.gov

Analytical Techniques:

Gas Chromatography (GC): GC is widely used for the separation of volatile phenolic compounds. osha.gov It is often coupled with a Flame Ionization Detector (FID) for quantification. osha.govepa.gov For more definitive identification and lower detection limits, Mass Spectrometry (MS) is the preferred detector. cdc.govepa.gov Derivatization can sometimes be used to improve the chromatographic properties of the phenols. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for analyzing phenols, particularly those that are less volatile or thermally labile. osha.gov Reverse-phase HPLC with Ultraviolet (UV) detection is a common configuration. osha.gov Electrochemical detection can offer enhanced sensitivity for phenol quantification in biological samples and could be adapted for environmental samples. nih.gov

The table below summarizes common analytical methods used for the detection of phenols in environmental samples.

Theoretical Prediction of Environmental Behavior and Degradation Products

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting the environmental behavior and degradation pathways of organic compounds. researchgate.netresearchgate.net These theoretical studies provide valuable insights into reaction mechanisms, kinetics, and the nature of transformation products, complementing experimental findings. nih.gov

For compounds like this compound, where experimental data may be scarce, theoretical models can predict their reactivity towards atmospheric oxidants like •OH radicals. nih.gov By calculating parameters such as activation energies and reaction rate constants, researchers can determine the most likely degradation pathways. researchgate.net

A theoretical study on the environmental fate of 4-ethylphenol provides a model for how this compound might behave. nih.gov Key findings from such studies include:

Reaction Kinetics: Calculation of rate constants for reactions in different environmental phases (gas, aqueous). For 4-ethylphenol, the reaction rate with •OH radicals was found to be significantly enhanced by adsorption on mineral particles. nih.gov

Mechanistic Pathways: DFT simulations can map out the potential energy surfaces of reactions, identifying transition states and low-energy pathways for the formation of intermediates and final products. researchgate.net

Product Identification: Theoretical models can predict the major degradation products. For the reaction of 4-ethylphenol with •OH radicals, major products in both gas and liquid phases were predicted to be various diol and chromene derivatives. nih.gov

The table below lists some predicted degradation products from the theoretical study of 4-ethylphenol, which may be analogous to those formed from this compound.

These theoretical approaches provide a foundational understanding of the degradation behavior of phenolic compounds and highlight the importance of considering various environmental factors in risk assessment. nih.gov

Table of Compounds

Future Research Directions and Emerging Trends for 4 Ethylsulfanyl Phenol

Innovation in Green Synthetic Pathways and Sustainable Methodologies

The synthesis of substituted phenols is undergoing a transformation towards more environmentally benign methods. rsc.orgwjpmr.com Traditional approaches often rely on harsh reaction conditions and toxic reagents. rsc.org Future research is increasingly focused on green chemistry principles to mitigate these drawbacks.

Key areas of innovation include:

Catalytic Systems: The development of novel catalysts is crucial for enabling more efficient and selective reactions. This includes exploring transition-metal-catalyzed processes that can operate under milder conditions. rsc.org

Alternative Reagents and Solvents: A significant trend is the move away from hazardous chemicals. The use of hydrogen peroxide as a green oxidant and ethanol (B145695) as a benign solvent are examples of this shift. rsc.org Research into using water as a solvent is also a promising avenue. innovareacademics.in

Renewable Feedstocks: There is a growing interest in utilizing biomass-derived feedstocks, such as lignin, as a sustainable alternative to petroleum-based raw materials for producing phenolic compounds. nih.govmdpi.com Methods to improve the reactivity of lignin, such as demethylation and phenolation, are being actively investigated. ncsu.edu

Process Intensification: Techniques like microreactor technology are being explored to enhance the efficiency and sustainability of phenol (B47542) production. numberanalytics.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Phenols

| Feature | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Reagents | Often involve toxic and hazardous chemicals (e.g., strong acids). wjpmr.com | Utilization of greener reagents like H₂O₂. rsc.org |

| Solvents | Use of volatile organic compounds. | Employment of safer solvents like water and ethanol. rsc.orginnovareacademics.in |

| Feedstocks | Primarily petroleum-derived. nih.gov | Exploration of renewable biomass like lignin. nih.govmdpi.com |

| Conditions | Frequently require harsh conditions (high temperature/pressure). rsc.org | Milder reaction conditions, often at ambient temperature. rsc.org |

| Byproducts | Can generate significant and hazardous waste. | Aims for minimal waste and higher atom economy. innovareacademics.in |

Integration of Advanced Spectroscopic Techniques with Machine Learning for Structural Elucidation